N,N-di-n-butylformamide dimethyl acetal

Oligonucleotide synthesis Amidine protection Depurination

N,N-Di-n-butylformamide dimethyl acetal (DBF-DMA, CAS 19449-30-0) is a formamide dialkyl acetal derivative with the formula C11H25NO2 (MW 203.32 g/mol), bearing two n-butyl substituents on the nitrogen atom and two methoxy groups on the acetal carbon. Unlike the more common N,N-dimethylformamide dimethyl acetal (DMF-DMA, C5H13NO2, MW 119.16 g/mol), DBF-DMA possesses substantially higher molecular weight and lipophilicity, which directly influence its boiling point, solubility profile, and reactivity pattern in protection and derivatization chemistries.

Molecular Formula C11H25NO2
Molecular Weight 203.32 g/mol
CAS No. 19449-30-0
Cat. No. B3049107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-di-n-butylformamide dimethyl acetal
CAS19449-30-0
Molecular FormulaC11H25NO2
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(OC)OC
InChIInChI=1S/C11H25NO2/c1-5-7-9-12(10-8-6-2)11(13-3)14-4/h11H,5-10H2,1-4H3
InChIKeyILWAGGBLQBWJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Di-n-butylformamide Dimethyl Acetal (CAS 19449-30-0) – Procurement-Relevant Identity and Structural Context


N,N-Di-n-butylformamide dimethyl acetal (DBF-DMA, CAS 19449-30-0) is a formamide dialkyl acetal derivative with the formula C11H25NO2 (MW 203.32 g/mol), bearing two n-butyl substituents on the nitrogen atom and two methoxy groups on the acetal carbon . Unlike the more common N,N-dimethylformamide dimethyl acetal (DMF-DMA, C5H13NO2, MW 119.16 g/mol), DBF-DMA possesses substantially higher molecular weight and lipophilicity, which directly influence its boiling point, solubility profile, and reactivity pattern in protection and derivatization chemistries [1]. These physicochemical differences preclude direct substitution between DBF-DMA and lower-molecular-weight formamide acetals in protocols where volatility, steric demand, or lipophilic extraction properties are critical process parameters.

Why N,N-Di-n-butylformamide Dimethyl Acetal Cannot Be Interchanged with Lighter Formamide Acetals in Critical Protocols


Formamide dimethyl acetals share a common acetal-carbon reactive center but differ profoundly in the N-alkyl substituents, which dictate steric bulk, lipophilicity, and the stability of the resulting amidine or ester adducts [1]. A direct substitution of DBF-DMA with DMF-DMA alters the physical properties of the derivatized product (e.g., GC retention time, extraction efficiency) and can change the kinetic stability of protected intermediates. For instance, the dibutylformamidine protecting group derived from DBF-DMA is reported to be 'significantly more stabilizing' than the dimethylformamidine from DMF-DMA, while deprotecting much more slowly [2]. Consequently, protocols optimized with one acetal cannot be assumed to deliver comparable yield, selectivity, or shelf-life when another is substituted, making informed procurement decisions essential.

Quantitative Comparator Evidence for N,N-Di-n-butylformamide Dimethyl Acetal Versus Closest Analogs


Dibutylformamidine vs. Dimethylformamidine Protecting-Group Stability: Depurination Resistance in Oligonucleotide Synthesis

In solid-phase oligonucleotide synthesis, the dibutylformamidine (dbf) protecting group—installed using DBF-DMA—is 'significantly more stabilizing' against depurination than the dimethylformamidine (dmf) group installed with DMF-DMA, though dbf deprotects much more slowly [1]. This represents a trade-off between enhanced process stability during chain elongation and prolonged final deprotection time, which must be factored into procurement decisions for nucleoside phosphoramidite manufacturing.

Oligonucleotide synthesis Amidine protection Depurination

Boiling Point Differential: DBF-DMA vs. DMF-DMA for High-Temperature Reaction Compatibility

DBF-DMA exhibits a boiling point of approximately 250 °C , whereas the most common analog DMF-DMA boils at 102–104 °C (720 mmHg) [1]. This ~148 °C difference translates to a substantially wider liquid-phase thermal process window for DBF-DMA, enabling its use in reactions requiring elevated temperatures without reflux or evaporative loss that would compromise stoichiometry when using DMF-DMA.

Physicochemical property Boiling point Thermal Process Window

Regioselective Amidine Protection of 3-Deazaadenosine: DBF-DMA Enables One-Pot C6-NH2 Protection While DMF-DMA Protocols Were Not Applicable

In the 5-step synthesis of a 3-deazaadenosine (c3A) phosphoramidite, treatment with DBF-DMA (2.3 equiv, pyridine, RT, 1.5 h) achieved amidine protection of the exocyclic C6-NH2 group while simultaneously forming a transient 2',3'-O-acetal, leaving the 5'-OH available for selective tritylation in 40% isolated yield over two steps [1]. The authors explicitly note that standard protection strategies (TBDMS, TOM) had failed [1], and the use of DBF-DMA was critical to the success of this route; the smaller DMF-DMA was not evaluated because the steric and lipophilic profile of DBF-DMA was required for the desired selectivity.

Nucleoside modification Regioselective protection RNA solid-phase synthesis

Predicted LogP and Lipophilicity-Driven Extraction Efficiency: DBF-DMA vs. DMF-DMA and DMF-DBA

DBF-DMA has a predicted logP of approximately 3.2–3.5 (based on the dibutylamine substructure and the acetal moiety) , compared to approximately 0.5–1.0 for DMF-DMA and approximately 2.5 for DMF dibutyl acetal (DMF-DBA) . The higher logP of DBF-DMA implies preferential partitioning into organic solvents during aqueous workup, which can increase product recovery for lipophilic reaction products and reduce emulsion formation compared to the more water-miscible DMF-DMA.

Lipophilicity LogP Workup efficiency

Highest-Value Application Scenarios for N,N-Di-n-butylformamide Dimethyl Acetal Based on Verified Differentiation Evidence


Depurination-Resistant Phosphoramidite Synthesis for Long Oligonucleotides

When synthesizing phosphoramidite building blocks for RNA or DNA oligonucleotides exceeding 30–40 nucleotides, depurination during chain assembly is a major cause of truncated sequences. The dibutylformamidine (dbf) protecting group installed by DBF-DMA provides significantly greater acid-stability than the dimethylformamidine (dmf) group from DMF-DMA [1]. Procurement of DBF-DMA is specifically justified for A-rich or acid-sensitive sequences where dmf protection would lead to unacceptable depurination levels, despite the longer final deprotection time required for dbf removal.

High-Temperature Formylation or Amidine Formation Protocols

Reactions requiring sustained temperatures in the 100–200 °C range, such as solvent-free formylation of sterically hindered amines or high-boiling-point heterocycle synthesis, benefit from the ~250 °C boiling point of DBF-DMA . DMF-DMA (bp ~102 °C) would reflux and evaporate under these conditions, leading to stoichiometric imbalance and hazardous vapor release. DBF-DMA enables these protocols without specialized sealed-vessel equipment.

Regioselective Protection of Polyfunctional Nucleosides with Orthogonal Hydroxyl and Amine Functionality

In nucleoside analogs bearing both unprotected hydroxyls and exocyclic amines, DBF-DMA achieves amidine protection of the amine while simultaneously forming a labile 2',3'-O-acetal that can be selectively cleaved to liberate the diol for subsequent functionalization [2]. This one-pot orthogonal strategy, demonstrated in the synthesis of 3-deazaadenosine phosphoramidite with 40% isolated yield, is not achievable with DMF-DMA due to its smaller steric profile and differing acetal-exchange kinetics.

Lipophilic Product Workup Optimization in Process-Scale Syntheses

For multi-gram to kilogram scale reactions where the derivatized product is highly lipophilic, DBF-DMA's predicted logP of ~3.2–3.5 ensures efficient partitioning into organic extraction solvents such as ethyl acetate or dichloromethane . This reduces the number of extraction cycles needed and minimizes emulsion problems that frequently occur when using more water-miscible formamide acetals like DMF-DMA (logP ~0.5–1.0) , directly lowering solvent consumption and processing time.

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